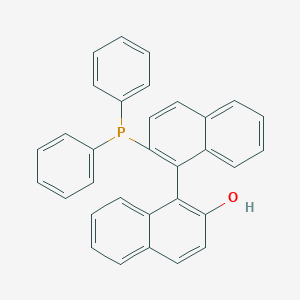

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Description

Properties

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. This monodentate phosphine ligand, built upon a binaphthyl framework, holds significant potential in asymmetric catalysis and materials science due to its unique steric and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a deep dive into a plausible synthetic pathway, detailed characterization methodologies, and the underlying scientific principles.

Introduction and Rationale

Binaphthyl-derived phosphines are a cornerstone of modern asymmetric catalysis, prized for their chiral scaffold which can induce high enantioselectivity in a variety of chemical transformations.[1] The target molecule, this compound, is an unsymmetrical, monodentate phosphine ligand. The presence of both a bulky diphenylphosphinyl group and a hydroxyl group on the binaphthyl backbone suggests its potential utility as a ligand in transition-metal catalysis, where the hydroxyl group could participate in secondary interactions or be further functionalized.

The synthesis of such a specific, non-symmetrical binaphthyl phosphine is not explicitly detailed in a single literature source. Therefore, this guide proposes a robust, multi-step synthetic strategy based on established methodologies for the synthesis of related binaphthyl compounds. The causality behind each experimental choice is explained to provide a clear understanding of the synthetic design.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a three-stage process:

-

Synthesis of the Binaphthyl Backbone: Formation of 1,1'-bi-2-naphthol (BINOL) via oxidative coupling of 2-naphthol.

-

Selective Functionalization: Conversion of one of the hydroxyl groups in BINOL to a triflate, a good leaving group for subsequent cross-coupling reactions.

-

Phosphination: Introduction of the diphenylphosphinyl group via a palladium-catalyzed cross-coupling reaction.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 1,1'-Bi-2-naphthol (BINOL)

The synthesis of the binaphthyl scaffold begins with the oxidative coupling of 2-naphthol to form racemic 1,1'-bi-2-naphthol (BINOL). This is a well-established transformation that can be achieved using various oxidants.

Protocol:

-

Reaction Setup: A solution of 2-naphthol in a suitable solvent (e.g., dichloromethane or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: An oxidant, such as iron(III) chloride (FeCl₃), is added portion-wise to the solution at room temperature.[2] The reaction is typically exothermic and the color of the reaction mixture changes, indicating the progress of the reaction.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium bisulfite) to remove excess oxidant. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford racemic BINOL.

Causality: The choice of FeCl₃ as the oxidant is based on its effectiveness and cost-efficiency in promoting the carbon-carbon bond formation between two naphthol units.[3] The purification by column chromatography is crucial to remove any unreacted 2-naphthol and polymeric byproducts.

Stage 2: Synthesis of 1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (BINOL-ditriflate)

To enable the introduction of the phosphine group, the hydroxyl groups of BINOL are converted to trifluoromethanesulfonate (triflate) groups. Triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Protocol:

-

Reaction Setup: Racemic BINOL is dissolved in a dry, aprotic solvent such as dichloromethane or pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The solution is cooled to 0 °C, and trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise. Pyridine is often used as a base to neutralize the triflic acid byproduct.

-

Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude BINOL-ditriflate is purified by column chromatography.

Causality: The conversion of the hydroxyl groups to triflates is a critical activation step. The triflate group is a much better leaving group than the hydroxyl group, facilitating the subsequent palladium-catalyzed phosphination.[4]

Stage 3: Palladium-Catalyzed Monophosphination and Reduction

The final stage involves a palladium-catalyzed cross-coupling reaction between BINOL-ditriflate and diphenylphosphine oxide, followed by the reduction of the resulting phosphine oxide to the desired phosphine. A monophosphination is targeted, which can be achieved by controlling the stoichiometry of the reactants.

Protocol:

-

Palladium-Catalyzed Coupling:

-

Reaction Setup: A mixture of BINOL-ditriflate, diphenylphosphine oxide (HP(O)Ph₂), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppp or dppb), and a base (e.g., triethylamine or diisopropylethylamine) is prepared in a dry, degassed solvent (e.g., toluene or DMF) under an inert atmosphere.[5]

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, the mono-phosphine oxide, is purified by column chromatography.

-

-

Reduction of the Phosphine Oxide:

-

Reaction Setup: The purified mono-phosphine oxide is dissolved in a dry, aprotic solvent like toluene under an inert atmosphere.

-

Reducing Agent Addition: A reducing agent, such as trichlorosilane (HSiCl₃) in the presence of a base like triethylamine, is added to the solution.

-

Reaction and Work-up: The reaction is stirred at an appropriate temperature until the reduction is complete. The reaction is then carefully quenched, and the product is extracted. The organic layer is washed, dried, and concentrated.

-

Final Purification: The final product, this compound, is purified by column chromatography or recrystallization.

-

Causality: The use of a palladium catalyst is essential for the formation of the carbon-phosphorus bond.[4] The choice of ligand for the palladium catalyst can influence the reaction's efficiency. The reduction of the phosphine oxide is necessary because the direct coupling with diphenylphosphine is often problematic due to the air-sensitivity of the phosphine. The phosphine oxide is a stable precursor that can be reliably reduced to the desired phosphine.[6]

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target molecule.

-

¹H NMR: Will provide information on the number and environment of the protons in the molecule, including the aromatic protons of the naphthalene and phenyl rings, and the hydroxyl proton.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

³¹P NMR: This is a crucial technique for characterizing phosphine ligands.[7] A single peak in the ³¹P NMR spectrum will confirm the presence of one phosphorus atom. The chemical shift will be indicative of a triarylphosphine. The absence of a signal corresponding to the phosphine oxide precursor will confirm the completion of the reduction step.[7]

Data Presentation:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 6.5 - 8.5 | Complex multiplets in the aromatic region, a broad singlet for the OH proton. |

| ¹³C | 110 - 155 | Multiple signals in the aromatic region corresponding to the different carbon environments. |

| ³¹P | -5 to -20 | A single sharp peak characteristic of a triarylphosphine. |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the region of 1400-1600 cm⁻¹.

-

P-C stretch: Can be observed in the fingerprint region.

Single-Crystal X-ray Diffraction

If a suitable single crystal of the final product can be obtained, X-ray diffraction will provide unambiguous proof of its three-dimensional structure, including the conformation of the binaphthyl backbone and the geometry around the phosphorus atom.

Experimental Protocols and Data Visualization

The following section provides a more detailed, step-by-step protocol for the key stages of the synthesis and a visualization of the logical relationships in the characterization process.

Detailed Experimental Protocol: Palladium-Catalyzed Monophosphination

Caption: Step-by-step workflow for the palladium-catalyzed monophosphination.

Characterization Logic Diagram

Caption: Logical flow of the characterization process for the target molecule.

Conclusion

The synthesis of this compound represents a challenging yet achievable goal in synthetic organic chemistry. The proposed multi-step pathway, leveraging well-established methodologies for the construction of binaphthyl ligands, provides a solid foundation for its successful preparation. The comprehensive characterization plan outlined in this guide will ensure the unambiguous identification and purity assessment of this novel phosphine ligand, paving the way for its exploration in various catalytic and material science applications.

References

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Monkowius, U., Zabel, M., Fleck, M., & Yersin, H. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... ResearchGate. Retrieved from [Link]

-

Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

- Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354–362.

- Zhang, W., & Zhang, X. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)

-

Wikipedia. (2023). 1,1′-Bi-2-naphthol. Retrieved from [Link]

- Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354-362.

- May, C., et al. (n.d.). Synthetic Access to a Novel Binaphthyl Ligand Bearing a Phosphine and a Triazole Donor Site.

-

Organic Syntheses. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Retrieved from [Link]

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.

- A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. (2014). International Journal of Scientific & Engineering Research, 5(2).

- Cativiela, C., et al. (1993). Clay minerals as catalysts in organic synthesis.

- Petrakis, K. S., & Nagabhushan, T. L. (1987). Palladium-catalyzed substitutions of triflates derived from tyrosine-containing peptides and simpler hydroxyarenes forming 4-(diethoxyphosphinyl)phenylalanines and diethyl arylphosphonates. Journal of the American Chemical Society, 109(9), 2831–2833.

- Keglevich, G. (2019). The Hirao Reaction and Its Variations—Still a Hot Topic. Current Organic Synthesis, 16(7), 954-967.

Sources

- 1. Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. rsisinternational.org [rsisinternational.org]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the chiral phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. In the absence of publicly available experimental data for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed theoretical interpretations are coupled with generalized, best-practice protocols for data acquisition, offering a robust framework for researchers engaged in the synthesis, characterization, and application of novel phosphine ligands in fields such as asymmetric catalysis and materials science.

Introduction: The Significance of Chiral Phosphine Ligands

Chiral phosphine ligands are cornerstones of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. The compound this compound belongs to the esteemed class of binaphthyl-based ligands, which are renowned for their steric bulk, thermal stability, and the unique chiral environment they create around a metal center.[1] The precise stereochemical outcome of reactions employing such ligands is intimately tied to their three-dimensional structure. Therefore, unambiguous structural elucidation through a combination of spectroscopic techniques is a non-negotiable prerequisite for its application. This guide will provide a detailed, predictive analysis of its spectroscopic properties to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be required for a full structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic protons of the naphthalene and phenyl groups, and a characteristic signal for the hydroxyl proton.

-

Aromatic Region (approx. 6.5 - 8.5 ppm): The spectrum will be crowded in this region due to the presence of 22 aromatic protons. The protons on the naphthalene rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with their neighbors. Protons in close proximity to the phosphorus atom or the hydroxyl group may show broader signals or altered chemical shifts.

-

Hydroxyl Proton (approx. 9.0 - 10.0 ppm): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Aromatic Carbons (approx. 110 - 150 ppm): A multitude of signals will be present in this region, corresponding to the 32 aromatic carbons. Carbons directly bonded to the phosphorus atom will exhibit coupling (¹JPC), appearing as doublets. Similarly, two- and three-bond couplings (²JPC and ³JPC) will be observable for other nearby carbons, providing crucial connectivity information.

-

Carbons Bearing Oxygen and Phosphorus (approx. 150 - 160 ppm): The carbon attached to the hydroxyl group (C-2 of the second naphthalene ring) and the carbon attached to the phosphorus atom (C-2 of the first naphthalene ring) are expected to be downfield shifted due to the electronegativity of the heteroatoms.

Predicted ³¹P NMR Spectrum

³¹P NMR is a highly diagnostic technique for organophosphorus compounds.

-

A single signal is expected for the trivalent phosphorus atom in this compound. The chemical shift is predicted to be in the range of -10 to -20 ppm (relative to 85% H₃PO₄), which is characteristic for triarylphosphines.[2] Coordination to a metal center would induce a significant downfield shift.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for similar organic molecules.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Process the data with appropriate phasing and baseline correction.

¹³C{¹H} NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).

³¹P{¹H} NMR Acquisition:

-

Switch the probe to the ³¹P channel.

-

Acquire a proton-decoupled ³¹P spectrum.

-

Typical parameters: 30° pulse angle, 5-second relaxation delay, 64-128 scans.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions from the O-H and C-H bonds, as well as characteristic "fingerprint" vibrations from the aromatic rings.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3500-3200 | O-H stretch (hydrogen-bonded) | Phenolic -OH | Broad, Medium-Strong |

| ~3100-3000 | C-H stretch | Aromatic C-H | Medium |

| ~1600-1450 | C=C stretch | Aromatic Rings | Strong, multiple bands |

| ~1260-1180 | C-O stretch | Phenolic C-O | Strong |

| ~1440-1430 | P-Ph stretch | Phenylphosphane | Medium |

| Below 1000 | C-H out-of-plane bending | Aromatic Rings | Strong |

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflection) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Process the data by performing an ATR correction and baseline correction.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The exact mass of this compound (C₃₂H₂₃OP) is 462.1486 g/mol . High-resolution mass spectrometry (HRMS) should detect an ion corresponding to this mass (or its protonated form at 463.1564) with high accuracy, confirming the elemental formula.

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to significant fragmentation. Key fragments could arise from the loss of a phenyl group from the phosphorus atom ([M-77]⁺), or cleavage of the C-P bond. Electrospray ionization (ESI), a softer technique, would likely show a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI or APCI source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

Data Acquisition (ESI-TOF Example):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion.

-

Acquire a high-resolution mass spectrum over a suitable m/z range (e.g., 100-1000).

Structural Elucidation: A Unified Spectroscopic Picture

The definitive structure of this compound is established by integrating the data from all three spectroscopic techniques.

Caption: Integrated approach to structural elucidation.

-

MS confirms the molecular weight and elemental composition.

-

IR identifies the key functional groups, namely the hydroxyl and phenylphosphine moieties.

-

NMR , through a combination of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments, would definitively establish the connectivity of all atoms in the molecule and provide insights into its three-dimensional structure. For example, HMBC correlations between the phosphorus atom and carbons on the naphthalene and phenyl rings would be crucial for confirming the attachment of the diphenylphosphinyl group.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. This guide provides researchers with a robust framework for the characterization of this and similar novel phosphine ligands. The combination of NMR, IR, and MS, as outlined, provides a self-validating system for unambiguous structural confirmation, a critical step in the development of new catalysts and functional materials.

References

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021, M1285. Available from: [Link]

-

Gao, M., et al. Di(naphthalen-2-yl)-1,2-diphenylethene-based polymers: aggregation-enhanced emission and explosive detection. Royal Society of Chemistry, 2015. Available from: [Link]

-

Reaction Chemistry at Discrete Organometallic Fragments on Black Phosphorus. OSTI.GOV. Available from: [Link]

-

Non-spectator behavior of a neutral phosphine ligand driven by a redox-active boron cluster. Dalton Transactions, 2023, 52(3), pp. 634-639. Available from: [Link]

-

Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. International Journal of Chemistry and Materials Research, 8(1), 15-19. Available from: [Link]

-

PubChem. 1-(Phenylazo)-2-naphthol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Ideas. Available from: [Link]

-

Testing the developed binaphthyl-based chiral phosphine ligands. ResearchGate. Available from: [Link]

-

Pereira, M. M., et al. (2013). Synthesis of binaphthyl based phosphine and phosphite ligands. Chemical Society Reviews, 42(13), 5456-5501. Available from: [Link]

-

Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. Research Square, 2024. Available from: [Link]

-

Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. International Journal of ChemTech Research. Available from: [Link]

-

Pereira, M. M., Calvete, M., & Abreu, A. (2013). Synthesis of binaphthyl based phosphine and phosphite ligands. Semantic Scholar. Available from: [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health. Available from: [Link]

-

PubChem. 1-(2-Pyridylazo)-2-naphthol. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,2-Dihydroxynaphthalene. NIST Chemistry WebBook. Available from: [Link]

-

Naphthalen-2-ol, 1-(benzyl)methylaminomethyl-. SpectraBase. Available from: [Link]

-

NIST. 2-Naphthalenol, 1-(phenylazo)-. NIST Chemistry WebBook. Available from: [Link]

-

MassBank. msbnk-aces_su-as000022. Available from: [Link]

-

NIST. 2-Naphthalenol, 1-(phenylazo)-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. 1,1'-Bi-2-naphthol. NIST Chemistry WebBook. Available from: [Link]

-

UV-Visible spectra of 1-phenylazo-2-naphthol (PAN). ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of the chiral phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its application in research and development.

Introduction: A Ligand of Strategic Importance

This compound, a specialized organophosphorus compound, holds a significant position in the landscape of modern synthetic chemistry.[1] Its core structure features a binaphthol backbone, integrating a hydroxyl (-OH) group on one naphthalene ring and a diphenylphosphanyl (-PPh₂) group on the adjacent ring. This unique architecture makes it a versatile asset in several advanced scientific fields.

Primarily, it serves as a highly effective ligand and catalyst. In organic synthesis, it is instrumental in facilitating key transformations, including the catalytic formation of aryl ethers.[1] In the realm of coordination chemistry, it functions as a bidentate ligand, forming stable and catalytically active complexes with various transition metals such as palladium(II), platinum(II), and copper(I).[1] These complexes are pivotal in cross-coupling reactions and other important organic transformations.[1] Furthermore, its distinct structural attributes have led to investigations into its use as an initiator in polymerization processes for creating high-performance polymers.[1] The compound also displays interesting photophysical properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

The central mechanism of its catalytic activity involves the diphenylphosphanyl group's ability to donate electron density to a metal center.[1] This coordination stabilizes the metal complex, activates substrates, and consequently lowers the activation energy, leading to increased reaction rates.[1]

Molecular Structure and Stereochemistry

The defining feature of this compound is its axial chirality, arising from the restricted rotation around the C-C bond connecting the two naphthalene rings. This results in two stable, non-superimposable atropisomers, (R) and (S). The specific stereoisomer used can have a profound impact on the stereochemical outcome of asymmetric catalytic reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Summary

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₃OP | [1] |

| Molecular Weight | 454.5 g/mol | [1] |

| CAS Number | 149917-88-4 | [1] |

| Boiling Point | 602.3 ± 43.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Characterization

The determination of the physicochemical properties of a novel compound like this compound relies on a suite of standard analytical techniques. The causality behind the choice of these experiments lies in the need to unambiguously confirm the compound's identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules. For this phosphine ligand, both ¹H and ³¹P NMR would be critical.

-

¹H NMR: Would provide information on the number and connectivity of protons in the naphthalene and phenyl rings. The chemical shifts and coupling constants would be indicative of the aromatic substitution pattern.

-

³¹P NMR: This is a highly diagnostic technique for phosphorus-containing compounds. A single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the presence of a single phosphorus environment. The chemical shift would be characteristic of a triarylphosphine.

Caption: A simplified representation of a generic cross-coupling catalytic cycle.

In materials science, the incorporation of this ligand into polymer chains can impart specific properties, such as enhanced thermal stability and unique photophysical characteristics. [1]

Conclusion and Future Outlook

This compound is a valuable chiral phosphine ligand with demonstrated applications in catalysis and materials science. While a comprehensive public dataset of its physicochemical properties is currently limited, its structural features suggest a high potential for further development and application in asymmetric synthesis and advanced materials. Further research is warranted to fully characterize this compound and explore its full range of capabilities.

References

Sources

The Pivotal Role of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in Asymmetric Catalysis: A Technical Guide

CAS Number: 149917-88-4

Synonyms: (R)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl, (R)-HO-MOP

Abstract

This technical guide provides an in-depth exploration of the chiral ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, a cornerstone in the field of asymmetric catalysis. We will delve into its synthesis, key physicochemical properties, and its multifaceted applications in promoting enantioselectivity in a variety of chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the unique capabilities of this powerful catalytic tool.

Introduction: The Significance of Axially Chiral Monophosphine Ligands

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These ligands, when coordinated to a metal center, create a chiral environment that can direct a chemical reaction to favor the formation of one enantiomer over the other. Among the diverse array of chiral ligands, those possessing axial chirality, such as derivatives of 1,1'-binaphthyl, have proven to be exceptionally effective.

This compound, hereafter referred to by its common acronym (R)-HO-MOP, is a prominent member of the MOP (Monophosphine) ligand family. It features a unique combination of a diphenylphosphino group, which acts as a soft Lewis basic site for metal coordination, and a hydroxyl group, which can act as a hard Lewis basic site or a proton donor. This bifunctional nature, coupled with the steric bulk and well-defined chiral pocket of the binaphthyl backbone, makes (R)-HO-MOP a highly versatile and efficient ligand in a range of metal-catalyzed asymmetric reactions.

Synthesis and Characterization

The synthesis of (R)-HO-MOP typically starts from the readily available and optically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL). The synthetic strategy involves the selective monofunctionalization of one of the hydroxyl groups, followed by the introduction of the diphenylphosphino moiety.

Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a general and reliable method for the synthesis of (R)-HO-MOP, adapted from established procedures for related MOP ligands.

Step 1: Monotritylation of (R)-BINOL

-

To a solution of (R)-BINOL (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.05 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the monotritylated (R)-BINOL.

Causality: The use of one equivalent of trityl chloride under controlled temperature allows for the selective protection of one of the two equivalent hydroxyl groups of BINOL, leveraging statistical functionalization.

Step 2: Triflation of the Remaining Hydroxyl Group

-

Dissolve the monotritylated (R)-BINOL (1.0 eq) in dry DCM under an inert atmosphere.

-

Add pyridine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude triflate is typically used in the next step without further purification.

Causality: The triflate group is an excellent leaving group, facilitating the subsequent phosphination step.

Step 3: Palladium-Catalyzed Phosphination

-

To a solution of the triflate (1.0 eq) in dry, degassed toluene, add diphenylphosphine (1.5 eq) and a palladium catalyst such as Pd(OAc)₂/dppf (di-tert-butylphosphino)ferrocene (catalytic amount).

-

Add a base, such as 1,8-diazabicycloundec-7-ene (DBU) (2.0 eq).

-

Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the trityl-protected phosphine.

Causality: The palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-P bond.

Step 4: Deprotection of the Trityl Group

-

Dissolve the trityl-protected phosphine (1.0 eq) in a mixture of DCM and methanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the final product, (R)-HO-MOP, by column chromatography or recrystallization to obtain a white to off-white solid.

Causality: The trityl group is acid-labile and can be selectively removed under mild conditions without affecting the phosphine or hydroxyl functionalities.

Physicochemical Properties

| Property | Value |

| CAS Number | 149917-88-4 |

| Molecular Formula | C₃₂H₂₃OP |

| Molecular Weight | 454.50 g/mol |

| Appearance | White to off-white solid |

| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. |

Characterization Data

The structure and purity of (R)-HO-MOP are typically confirmed by a combination of spectroscopic techniques:

-

¹H NMR: Shows characteristic signals for the aromatic protons of the naphthyl and phenyl groups, as well as a singlet for the hydroxyl proton.

-

¹³C NMR: Displays the expected number of carbon signals for the aromatic rings.

-

³¹P NMR: Exhibits a single peak in the characteristic region for triarylphosphines.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Chiral HPLC: Used to determine the enantiomeric purity of the final product.

Applications in Asymmetric Catalysis

The unique structural and electronic properties of (R)-HO-MOP make it a highly effective ligand in a variety of asymmetric catalytic transformations. Its ability to form stable complexes with various transition metals, including palladium, rhodium, and ruthenium, is central to its catalytic activity.

Asymmetric Synthesis of Ruthenium Polypyridyl Complexes

A notable application of (R)-HO-MOP is its use as a chiral auxiliary in the synthesis of enantiomerically pure ruthenium polypyridyl complexes.[1] These complexes are of significant interest due to their potential applications in photochemistry, materials science, and as catalysts themselves.

Experimental Workflow:

Caption: Workflow for the asymmetric synthesis of ruthenium polypyridyl complexes using (R)-HO-MOP.

In this process, the commercially available ruthenium precursor reacts with (R)-HO-MOP to form a diastereomeric intermediate. Subsequent ligand exchange with a polypyridyl ligand, such as bipyridine, leads to the formation of a chiral ruthenium complex with high diastereoselectivity. The (R)-HO-MOP auxiliary can then be removed, yielding the enantiopure ruthenium polypyridyl complex. This methodology provides a reliable route to chiral ruthenium complexes that would be difficult to obtain through classical resolution techniques.

Palladium-Catalyzed Asymmetric Allylic Alkylation

(R)-HO-MOP and its derivatives have shown promise in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful C-C bond-forming reaction is widely used in the synthesis of complex organic molecules. The chiral ligand controls the enantioselectivity of the nucleophilic attack on the π-allylpalladium intermediate.

Reaction Scheme:

Causality: The steric and electronic properties of the (R)-HO-MOP ligand dictate the facial selectivity of the nucleophilic attack on the prochiral allyl substrate, leading to the preferential formation of one enantiomer of the product.

Rhodium-Catalyzed Asymmetric Hydroformylation

The hydroformylation of alkenes is a large-scale industrial process for the production of aldehydes. The use of chiral ligands with rhodium catalysts allows for the enantioselective synthesis of chiral aldehydes, which are valuable building blocks in the pharmaceutical and fragrance industries. While bidentate phosphine ligands are more commonly used, monodentate ligands like (R)-HO-MOP can offer unique reactivity and selectivity profiles.

Reaction Scheme:

Causality: The chiral environment created by the (R)-HO-MOP ligand around the rhodium center influences the stereochemistry of the migratory insertion of the alkene into the rhodium-hydride bond, leading to the formation of a chiral aldehyde.

Mechanistic Insights: The Role of the Hemilabile Hydroxyl Group

The presence of the hydroxyl group in the 2'-position of the binaphthyl backbone is a key feature of (R)-HO-MOP. This group can act as a hemilabile ligand, meaning it can coordinate to the metal center and then dissociate during the catalytic cycle. This coordination-dissociation equilibrium can play a crucial role in opening up a coordination site for substrate binding and influencing the overall catalytic activity and selectivity.

Proposed Catalytic Cycle Enhancement:

Caption: Proposed role of the hemilabile hydroxyl group in a catalytic cycle.

The hydroxyl group can coordinate to the metal in the resting state of the catalyst. Dissociation of the hydroxyl group creates a vacant coordination site, allowing for the binding of the substrate and initiation of the catalytic cycle. This hemilability can lead to enhanced catalytic turnover by facilitating substrate association and product dissociation.

Conclusion and Future Outlook

This compound ((R)-HO-MOP) stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique combination of axial chirality and a hemilabile hydroxyl group provides a versatile platform for the development of highly selective catalytic systems. While its application in the synthesis of chiral ruthenium complexes is well-established, its potential in other areas of asymmetric catalysis, such as palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation, continues to be an active area of research.

Future investigations will likely focus on the synthesis of novel derivatives of (R)-HO-MOP with tailored steric and electronic properties to further enhance their catalytic performance in known reactions and to explore their utility in new and challenging asymmetric transformations. The continued development of ligands like (R)-HO-MOP will undoubtedly play a crucial role in advancing the fields of organic synthesis, drug discovery, and materials science.

References

-

Z. Esslimani, et al. (2011). 2-Diphenylphosphino-2′-hydroxy-1,1′-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry. New Journal of Chemistry, 35(10), 2133-2136. [Link]

Sources

A Technical Guide to the Solubility of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in Common Organic Solvents

Abstract

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, a member of the biaryl monophosphine ligand family, is a sophisticated ancillary ligand pivotal in modern transition-metal-catalyzed reactions, particularly in asymmetric synthesis. The efficiency, kinetics, and work-up of catalytic systems employing this ligand are intrinsically linked to its solubility profile in the reaction medium. This technical guide provides a comprehensive analysis of the solubility characteristics of this ligand. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's structural attributes and the principles of solute-solvent interactions. Furthermore, it delivers a rigorous, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Critical Role of Ligand Solubility

This compound is a chiral ligand featuring a sterically demanding binaphthyl backbone, a coordinating diphenylphosphine group, and a hydrogen-bonding capable hydroxyl moiety. Such ligands, often referred to as "Buchwald-type" ligands, are instrumental in forming highly active and selective catalysts for cross-coupling reactions.[1][2] The solubility of the ligand is a parameter of paramount importance for several reasons:

-

Homogeneous Catalysis: For a catalytic cycle to proceed efficiently in a liquid phase, the active catalyst, which is a complex of the metal and the ligand, must remain fully dissolved. Poor solubility can lead to catalyst precipitation, resulting in diminished reaction rates and inconsistent outcomes.

-

Reaction Kinetics & Concentration: The achievable concentration of the catalyst is directly limited by the ligand's solubility, affecting reaction kinetics.

-

Purification & Work-up: The choice of solvents for post-reaction work-up, including extraction and crystallization, depends heavily on the differential solubility of the ligand, catalyst, and product.

-

Reproducibility: Undisclosed solubility issues are a common source of poor reproducibility in catalytic chemistry. A thorough understanding allows for the rational design of robust and scalable reaction protocols.

This guide will first explore the theoretical underpinnings of the ligand's solubility and then provide a practical framework for its experimental determination.

Molecular Structure and Predicted Solubility

The solubility of a substance is governed by the principle of similia similibus solvuntur ("like dissolves like").[3] The molecular architecture of this compound provides several clues to its behavior in various solvents.

-

Large Aromatic System: The dominant feature is the extensive, non-polar surface area of the two naphthalene rings and the two phenyl rings of the phosphine group. This large, hydrophobic structure suggests strong van der Waals forces and π-π stacking interactions. Consequently, good solubility is anticipated in non-polar aromatic solvents (e.g., Toluene, Benzene) and chlorinated solvents (e.g., Dichloromethane, Chloroform) that can effectively solvate these large organic scaffolds.[4]

-

Diphenylphosphine Group: The phosphorus atom with its lone pair of electrons introduces a degree of polarity and makes the molecule a soft Lewis base. This group contributes to solubility in moderately polar, aprotic solvents like Tetrahydrofuran (THF) and Diethyl Ether.

-

Hydroxyl (-OH) Group: The presence of a hydroxyl group on one of the naphthalene rings introduces the capacity for hydrogen bonding.[5] This feature may impart slight solubility in protic solvents like ethanol or methanol, although the molecule's overall hydrophobic character will likely limit this. The -OH group can act as both a hydrogen bond donor and acceptor.

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Aromatic | Toluene, Benzene, Xylenes | Soluble | π-π Stacking, Van der Waals forces |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-Dipole interactions, Van der Waals forces |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Dipole-Dipole interactions, solvating the phosphine group |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Slightly Soluble | Dipole-Dipole interactions |

| Alcohols (Protic) | Methanol, Ethanol | Slightly Soluble | Hydrogen Bonding (with -OH), counteracted by large non-polar bulk |

| Aliphatic Non-polar | Hexanes, Heptane | Insoluble | Insufficient energy to overcome crystal lattice forces |

| Aqueous | Water | Insoluble | Molecule is predominantly hydrophobic |

Note: These predictions are based on chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of solid compounds.[6] This protocol ensures that a true equilibrium is reached between the dissolved solute and the excess solid, providing a self-validating system.

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

High-purity (e.g., HPLC grade) organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are degassed if necessary and are at the target experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of the solid ligand to a series of vials. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment. A starting point of ~20-50 mg of solid per 1 mL of solvent is typically sufficient. Record the exact mass of the solid added if performing a gravimetric analysis.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a predetermined period. For complex molecules, reaching equilibrium can be slow; an agitation time of 24 to 48 hours is recommended. Preliminary experiments should be run to confirm that equilibrium is reached (e.g., by taking measurements at 24, 48, and 72 hours and observing if the concentration plateaus).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is critical to avoid contamination of the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). Filtration removes any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Gravimetric Method (for non-volatile solutes): Weigh the tared vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. The solubility (S) is calculated as: S (g/L) = (Mass of dried solute / Volume of aliquot taken) * 1000

-

Spectroscopic/Chromatographic Method (Preferred): Dilute the filtered saturated solution with a known volume of solvent in a volumetric flask. Analyze the concentration using a pre-calibrated HPLC or UV-Vis method. This approach is generally more accurate and requires less material.

-

Diagram of Experimental Workflow

Caption: Dominant intermolecular forces governing ligand solubility in different solvent classes.

Conclusion

References

-

Szabó, K. J., & Molnár, A. (Eds.). (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. MDPI. [Link]

-

PubMed. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). 1-Phenylazonaphthalen-2-ol. [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. University of Oklahoma Health Sciences Center. [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. [Link]

-

Gessner, V. H., et al. (2021). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Wikipedia. (n.d.). XPhos. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). 2-Naphthol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. [Link]

-

PubChem. (n.d.). 1-(Phenylazo)-2-naphthol. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

-

ChemBK. (n.d.). 1-Phenylazo-2-naphthol. [Link]

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the organophosphorus compound, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of organophosphorus chemistry, thermal analysis techniques, and data from structurally related compounds to present a predictive yet scientifically grounded assessment. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of complex organic molecules. We will explore the theoretical underpinnings of its stability, propose potential decomposition pathways, and provide a detailed, field-proven protocol for empirical analysis using Thermogravimetric Analysis (TGA).

Introduction: The Significance of Naphthyl-Phosphine Ligands

Naphthyl-phosphine ligands are a critical class of molecules in organic synthesis, renowned for their utility in transition-metal-catalyzed reactions.[1] Their unique electronic and steric properties, stemming from the bulky naphthalene backbone and the electron-rich phosphorus center, make them highly effective in facilitating a wide range of chemical transformations.[1] The specific compound of interest, this compound, incorporates both the diphenylphosphinyl and the naphthol moieties, suggesting potential applications as a multifunctional ligand or a precursor in the synthesis of more complex molecular architectures.

Understanding the thermal stability of such a compound is paramount for several reasons:

-

Reaction Condition Optimization: Knowledge of the decomposition temperature allows for the selection of appropriate reaction conditions, preventing degradation of the ligand and ensuring the efficiency and reproducibility of the catalyzed reaction.

-

Storage and Handling: Establishing the thermal limits of the compound is crucial for defining safe storage and handling procedures, particularly for long-term stability.

-

Drug Development and Materials Science: For applications in drug development or materials science, thermal stability is a key determinant of a compound's viability, influencing its shelf-life, processability, and performance under thermal stress.

This guide will provide a robust framework for evaluating the thermal properties of this compound.

Molecular Structure and Predicted Thermal Behavior

The molecular structure of this compound is presented below. Its thermal behavior will be dictated by the interplay of its constituent functional groups: the diphenylphosphine, the two naphthalene rings, and the hydroxyl group.

Caption: Molecular structure of this compound.

Based on the general principles of thermal decomposition of organophosphorus compounds, a multi-stage decomposition process is anticipated.[2][3]

Predicted Decomposition Pathway:

-

Initial Stage (Lower Temperature): The most likely initial decomposition step involves the oxidation of the phosphine group to a phosphine oxide, especially in the presence of an oxidizing atmosphere (e.g., air). Phosphines are known to be susceptible to oxidation.[4] This would result in a mass gain if the experiment is conducted in an oxidative atmosphere, or a more complex rearrangement in an inert atmosphere. The hydroxyl group might also participate in intramolecular reactions.

-

Second Stage (Intermediate Temperature): As the temperature increases, cleavage of the P-C (Phosphorus-Carbon) bonds is expected. This would lead to the fragmentation of the molecule, releasing phenyl radicals or related species. The stability of the naphthalene rings is relatively high, suggesting they will remain intact at this stage.[5]

-

Final Stage (Higher Temperature): At significantly higher temperatures, the naphthalene backbone itself will begin to decompose. This process, often referred to as charring, involves the gradual breakdown of the aromatic rings, leading to the formation of a carbonaceous residue.

The following diagram illustrates a plausible decomposition pathway.

Caption: Proposed thermal decomposition pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6]

3.1. Objective

To determine the onset temperature of decomposition, the major decomposition stages, and the residual mass of this compound under a controlled atmosphere.

3.2. Materials and Equipment

-

This compound sample (high purity)

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air cylinder

-

Analytical balance

-

Sample pans (platinum or alumina)

3.3. Experimental Workflow

The following diagram outlines the key steps in the TGA workflow.

Caption: Experimental workflow for TGA analysis.

3.4. Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample is dry and homogenous.

-

Using an analytical balance, accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan.

-

-

Instrument Setup:

-

Launch the TGA instrument control software.

-

Define the temperature program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 800°C at a heating rate of 10°C/minute.[6]

-

-

Set the atmosphere to high-purity nitrogen with a flow rate of 50 mL/minute to provide an inert environment.

-

-

Data Acquisition:

-

Carefully place the sample pan onto the TGA balance mechanism.

-

Close the furnace and allow the system to purge with nitrogen for at least 15 minutes to remove any residual oxygen.

-

Initiate the temperature program.

-

-

Data Analysis:

-

Upon completion of the run, the software will generate a thermogram (a plot of mass versus temperature).

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Analyze the derivative of the thermogram (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Quantify the mass loss at each decomposition step.

-

Record the final residual mass at 800°C.

-

Data Presentation and Interpretation

The quantitative data obtained from the TGA experiment should be summarized in a clear and concise table for easy comparison and interpretation.

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value (Inert Atmosphere) | Predicted Value (Oxidative Atmosphere) |

| Tonset (°C) | 250 - 350 | 200 - 300 |

| Decomposition Stages | 2-3 | 2-3 |

| Temperature of Max. Decomposition Rate (°C) - Stage 1 | 300 - 400 | 250 - 350 |

| Temperature of Max. Decomposition Rate (°C) - Stage 2 | 450 - 600 | 400 - 550 |

| Residual Mass at 800°C (%) | 10 - 20 | 5 - 15 |

Interpretation of Results:

-

A lower Tonset in an oxidative atmosphere would confirm the susceptibility of the phosphine group to oxidation as an initial decomposition step.

-

The number of distinct steps in the DTG curve will correspond to the major decomposition events.

-

The percentage of residual mass provides insight into the char-forming tendency of the compound, a characteristic feature of aromatic-rich structures.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. By leveraging established knowledge of organophosphorus chemistry and standard thermal analysis protocols, we have outlined a robust framework for its characterization. The proposed decomposition pathway and the detailed TGA protocol offer a solid foundation for empirical investigation. A thorough understanding of the thermal behavior of this and related naphthyl-phosphine ligands is essential for their effective and safe application in catalysis, drug development, and materials science.

References

- MDPI. (2022-11-15). Thermal Degradation of Organophosphorus Flame Retardants.

- Durig, J. R., Smith, D. F., & Barron, D. A. (1989). Thermal decomposition studies of some organophosphorus compounds. Journal of Analytical and Applied Pyrolysis, 16(1), 37–48.

- MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes.

- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC.

- Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis.

- PubChem. (n.d.). 1-(Phenylazo)-2-naphthol.

- Canori, I., et al. (2017). Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles. Physical Chemistry Chemical Physics, 19(32), 21655-21662.

- Royal Society of Chemistry. (2023). (P,C)-cyclometalated complexes derived from naphthyl phosphines: versatile and powerful tools in organometallic chemistry.

- National Institutes of Health. (n.d.). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions.

- Royal Society of Chemistry. (n.d.). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability.

- ResearchGate. (2025). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity.

- Globe Thesis. (2019). Preparation And Application Of Novel Naphthyl Phosphine Ligands.

- ResearchGate. (2025). Thermal stability of some naphthalene- and phenyl-based epoxy resins.

- Morris, A. L., & York, J. T. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands. Journal of Chemical Education, 86(12), 1408.

- ResearchGate. (2019). Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents.

- ACS Publications. (n.d.). Synthesis of Red Cesium Lead Bromoiodide Nanocrystals Chelating Phenylated Phosphine Ligands with Enhanced Stability.

-

Beck, R., et al. (2008). tris-(trimethyl-phosphane-κP)iron(II). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), m71. Retrieved from

- National Institutes of Health. (n.d.). Mechanisms of Phosphine Toxicity.

- PubMed. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.

- Scribd. (n.d.). Synthesis of 1-Phenylazo-2-Naphthol.

- PubChem. (n.d.). Sodium 1-(phenyldiazenyl)naphthalen-2-ol.

- National Institutes of Health. (n.d.). 2-Naphthalen-1-ylpropan-2-ol.

Sources

- 1. globethesis.com [globethesis.com]

- 2. mdpi.com [mdpi.com]

- 3. Sci-Hub. Thermal decomposition studies of some organophosphorus compounds / Journal of Analytical and Applied Pyrolysis, 1989 [sci-hub.ru]

- 4. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

A Technical Guide to the Potential Applications of Novel Phosphine-Naphthol Ligands

This guide provides an in-depth exploration of phosphine-naphthol ligands, a class of compounds at the forefront of modern chemistry. We will move beyond a simple catalog of reactions to dissect the fundamental design principles, synthetic rationales, and diverse applications that make these ligands indispensable tools for researchers in catalysis, drug development, and materials science. Our focus is on the causality behind their efficacy—the "why" that empowers innovation.

Chapter 1: The Architectural Brilliance of Phosphine-Naphthol Ligands

Phosphine-naphthol ligands represent a masterful fusion of two key structural motifs: a phosphorus-based donor group and an axially chiral binaphthyl backbone. This combination creates a sterically defined and electronically tunable environment around a metal center, which is the cornerstone of their utility.

1.1 The Chiral Scaffold: 1,1'-Bi-2-naphthol (BINOL)

The workhorse of this ligand class is the 1,1'-bi-2-naphthol (BINOL) framework.[1][2] Unlike compounds with point chirality (a single stereogenic carbon), BINOL possesses axial chirality due to hindered rotation around the C-C bond connecting the two naphthalene rings. This creates a stable, C₂-symmetric, and well-defined three-dimensional chiral pocket. The development of large-scale methods to synthesize enantiopure (R)- and (S)-BINOL was a critical milestone, paving the way for their widespread use in asymmetric catalysis.[3] The rigidity of this backbone is crucial; it minimizes conformational ambiguity, leading to more predictable and higher levels of stereochemical control in catalytic reactions.

1.2 The Functional Core: The Phosphorus Donor

The phosphorus atom is the primary point of coordination to a transition metal. Its electronic and steric properties can be meticulously tuned by altering the substituents attached to it.[4][5]

-

Electronic Effects: Electron-donating groups (e.g., alkyls like tert-butyl or cyclohexyl) on the phosphorus atom increase the electron density on the coordinated metal. This generally enhances the rate of oxidative addition, a key step in many catalytic cycles, particularly in cross-coupling reactions involving less reactive substrates like aryl chlorides.[4] Conversely, incorporating the phosphorus atom into a phosphite or phosphonite structure, with P-O bonds, results in a more π-acidic ligand that can better stabilize electron-rich metal centers.[6]

-

Steric Effects: The bulkiness of the substituents on the phosphorus atom, often quantified by the cone angle, plays a critical role in catalysis.[4] Bulky ligands can facilitate the final reductive elimination step in cross-coupling cycles and can create a chiral pocket that effectively shields one face of a substrate, leading to high enantioselectivity.

This ability to systematically modify both the chiral environment and the electronic nature of the metal center is what makes phosphine-naphthol ligands such a powerful and versatile class.

Caption: Architectural components of a typical phosphine-naphthol ligand.

Chapter 2: Strategies for Ligand Synthesis

The synthesis of phosphine-naphthol ligands is a well-established field, with robust methodologies available. The most common and logical approach begins with enantiomerically pure BINOL to avoid costly and often difficult resolution steps later in the sequence.[7]

A prevalent strategy involves the conversion of BINOL's hydroxyl groups into better leaving groups, such as triflates (-OTf), followed by a metal-catalyzed cross-coupling reaction to introduce the phosphorus moiety.[7] This approach is highly modular, allowing for the introduction of a wide variety of phosphine groups.

Caption: A common synthetic workflow for BINAP-type ligands.

Experimental Protocol: Synthesis of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

This protocol is a conceptual representation based on established literature procedures.[7]

Part A: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add enantiopure (R)-BINOL (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent & Base: Add anhydrous dichloromethane (CH₂Cl₂) and pyridine (2.5 eq). Cool the mixture to 0 °C in an ice bath. Causality: Pyridine acts as a base to neutralize the triflic acid byproduct, and the low temperature helps to control the exothermic reaction.

-

Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting BINOL is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-triflate. Purification is typically achieved by column chromatography on silica gel.

Part B: Synthesis of (R)-BINAP

-

Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the nickel catalyst by mixing NiCl₂(dppe) (5 mol%) and zinc dust (2.5 eq).

-

Reaction Setup: Add the purified (R)-BINOL-bis(triflate) (1.0 eq) and diphenylphosphine oxide (HP(O)Ph₂) (2.5 eq) to the flask containing the catalyst. Add anhydrous DMF as the solvent. Causality: Diphenylphosphine oxide is an air-stable and easy-to-handle source of the diphenylphosphinyl group. Nickel is an effective catalyst for this type of cross-coupling.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Reduction: After cooling to room temperature, add toluene followed by trichlorosilane (HSiCl₃) (5.0 eq) at 0 °C. Stir at room temperature for 6 hours to reduce the intermediate phosphine oxide to the desired phosphine. Causality: Trichlorosilane is a powerful reducing agent for converting phosphine oxides to phosphines.

-

Workup and Purification: Carefully quench the reaction with a saturated NaHCO₃ solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. The crude product is purified by recrystallization to yield (R)-BINAP as a white solid.

Chapter 3: Core Application - Asymmetric Catalysis

The paramount application of phosphine-naphthol ligands is in transition-metal-catalyzed asymmetric synthesis, where they enable the production of chiral molecules with high enantiopurity.[1][8]

3.1 Palladium-Catalyzed Reactions

Palladium complexes of phosphine-naphthol ligands are exceptionally versatile. In reactions like the Suzuki-Miyaura cross-coupling, the ligand's steric bulk and electron-donating nature are critical for promoting the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[9] Similarly, in asymmetric allylic alkylation, the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.[10]

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling.

3.2 Rhodium and Gold-Catalyzed Transformations

Rhodium complexes bearing these ligands are highly effective for asymmetric hydrogenation and hydroformylation.[10] In hydrogenation, the ligand creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one prochiral face. Gold(I) catalysis has also benefited from phosphine-naphthol ligands, enabling challenging transformations such as the asymmetric dearomative cyclization of naphthol derivatives.[11]

Performance Data Summary